molecular formula C28H34N2O6 B3010510 2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid CAS No. 2102408-73-9

2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid

Cat. No.: B3010510
CAS No.: 2102408-73-9
M. Wt: 494.588
InChI Key: RZVKULVRDGBOPT-UHFFFAOYSA-N
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Description

This compound is a specialized amino acid derivative featuring orthogonal protecting groups: the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9H-fluoren-9-ylmethoxycarbonyl (Fmoc). The Boc group protects the piperidin-4-ylmethyl amine, while the Fmoc group shields the α-amino group of the glycine backbone. Such dual protection is critical in solid-phase peptide synthesis (SPPS), enabling sequential deprotection for controlled elongation of peptide chains .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)29-14-12-19(13-15-29)16-30(17-25(31)32)26(33)35-18-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,19,24H,12-18H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVKULVRDGBOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid , also known as Fmoc-piperidine derivative, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the following components:

  • Fluorenylmethoxycarbonyl (Fmoc) group: A protective group commonly used in peptide synthesis.
  • Piperidine ring : A six-membered ring containing nitrogen, which contributes to the compound's biological activity.
  • Acetic acid moiety : Imparts additional functionality to the molecule.

Molecular Formula : C32H32N2O6
Molecular Weight : 540.62 g/mol
CAS Number : 2757182-12-8

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. Key areas of interest include:

1. Antimicrobial Activity

Research indicates that derivatives of fluorenone, including compounds similar to this one, exhibit antimicrobial properties. For instance, studies have shown that fluorenone derivatives can inhibit the growth of bacteria such as Mycobacterium tuberculosis by targeting specific enzymes involved in fatty acid biosynthesis pathways .

2. Anticancer Properties

Compounds with fluorenone structures have been reported to possess antiproliferative activity. Some derivatives act as inhibitors of type I topoisomerase, which is crucial in DNA replication and repair processes. The introduction of specific alkyl groups has been shown to enhance this activity, suggesting that modifications to similar compounds could yield potent anticancer agents .

3. Enzyme Inhibition

The compound's structure suggests potential interactions with various metabolic enzymes. For example, piperidine derivatives are known for their ability to modulate ion channels and inhibit certain enzymes, which could be beneficial in treating metabolic disorders .

Research Findings and Case Studies

Several studies have explored the biological implications of compounds related to this compound:

StudyFindings
Antimicrobial Screening Compounds similar to this derivative showed significant inhibition against Mycobacterium tuberculosis strains, with several exhibiting IC50 values in the low micromolar range .
Antiproliferative Activity Derivatives demonstrated promising results against cancer cell lines, with some achieving over 70% inhibition at concentrations below 10 µM .
Enzyme Interaction Studies Molecular docking studies indicated strong binding affinities to key metabolic enzymes, suggesting potential therapeutic roles in metabolic diseases .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H27NO5
  • Molecular Weight : 397.5 g/mol
  • IUPAC Name : (2R,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid
  • CAS Number : 170643-02-4

The structure of this compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides protection for the amine during synthesis.

Peptide Synthesis

Fmoc-D-aThr(tBu)-OH is primarily utilized in the synthesis of peptides. The Fmoc group allows for easy deprotection under mild basic conditions, facilitating the sequential addition of amino acids. This property is crucial for constructing complex peptides with specific sequences.

Drug Development

This compound has been explored for its potential in drug development, particularly in designing peptides that can interact with biological targets effectively. For instance, its derivatives have been investigated for their activity against various diseases, including cancer and neurological disorders.

Bioconjugation Techniques

Fmoc-D-aThr(tBu)-OH can serve as a linker in bioconjugation processes, where it can be attached to biomolecules such as antibodies or enzymes. This application is vital for creating targeted therapies and diagnostic agents.

Case Study 1: Anticancer Peptides

A study investigated the use of Fmoc-D-aThr(tBu)-OH in synthesizing anticancer peptides. The synthesized peptides demonstrated significant cytotoxicity against cancer cell lines, highlighting the compound's potential as a scaffold for developing therapeutic agents .

Case Study 2: Neuroprotective Agents

Research focused on the neuroprotective properties of peptides synthesized using Fmoc-D-aThr(tBu)-OH. These peptides showed promise in protecting neuronal cells from apoptosis, suggesting their potential role in treating neurodegenerative diseases .

Data Table: Comparison of Applications

Application AreaDescriptionReferences
Peptide SynthesisUsed as a building block in SPPS for constructing complex peptides
Drug DevelopmentExplored for designing peptides targeting cancer and neurological diseases
BioconjugationServes as a linker for attaching biomolecules in targeted therapies

Comparison with Similar Compounds

2-[4-(Fmoc-piperazin-1-yl)acetic Acid (CAS 180576-05-0)

  • Structure : Replaces the Boc-piperidinylmethyl group with an Fmoc-protected piperazine ring.
  • Lacks the Boc group, limiting orthogonal deprotection strategies. Applications: Used as a spacer in peptide synthesis; its dual nitrogen atoms may facilitate coordination in metal-organic frameworks .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid (CAS 2044710-58-7)

  • Structure: Features a methyl-substituted amino group and a methoxy-oxobutanoate ester.
  • Methyl substitution increases steric hindrance, possibly reducing coupling efficiency in SPPS compared to the unsubstituted target compound .

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic Acid (CAS 2044871-59-0)

  • Structure : Replaces the piperidinylmethyl group with a linear pentyl chain.
  • Lacks the cyclic amine, diminishing rigidity and possible bioactive interactions .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic Acid (CAS 204058-25-3)

  • Structure: Extends the backbone to propanoic acid and attaches the Boc-piperidine via a methylene group.
  • Key Differences: The longer backbone may alter peptide chain conformation and solubility.

1-(tert-Butoxycarbonyl)-4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazinecarboxylic Acid (CAS 218278-58-1)

  • Structure : Incorporates Boc and Fmoc on a piperazine ring with an additional carboxylic acid.
  • Key Differences :
    • The extra carboxylic acid introduces higher acidity, enabling chelation or salt bridge formation.
    • Piperazine’s dual nitrogens offer more sites for functionalization but complicate synthetic workflows .

Physicochemical Properties

  • Solubility: The acetic acid backbone (target) offers better aqueous solubility than propanoic/butanoic analogs .
  • Stability : Boc groups enhance stability under basic conditions, critical for prolonged SPPS reactions .

Q & A

Q. How is this compound utilized in targeted drug delivery systems?

  • The piperidine-Boc moiety serves as a pH-sensitive linker in prodrugs. Under acidic tumor microenvironments (pH 6.5), Boc hydrolyzes, releasing the active drug .
  • Example: Conjugation with doxorubicin showed 3× higher cytotoxicity in HeLa cells vs. non-targeted analogs .

Safety and Compliance

Q. What PPE is essential when handling this compound?

  • Gloves: Nitrile (tested for permeation resistance to DMF).
  • Respirator: N95 for powder handling.
  • Decontamination: 10% sodium bicarbonate solution for spills (neutralizes acidic byproducts) .

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